N-Ethyl-2-(4-iodo-phenyl)-propionamide
Description
N-Ethyl-2-(4-iodo-phenyl)-propionamide is a halogenated aromatic amide characterized by a propionamide backbone substituted with an ethyl group and a 4-iodophenyl moiety. The iodine atom at the para position of the phenyl ring introduces steric bulk and polarizability, which may influence electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-ethyl-2-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C11H14INO/c1-3-13-11(14)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
JSTLTFLSMODSCG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Phenyl Amides
N-Substituted Propionamide Derivatives
The ethyl group in N-Ethyl-2-(4-iodo-phenyl)-propionamide differentiates it from other N-alkyl or N-aryl propionamides:
Table 2: Structural and Functional Variations in Propionamides
Vibrational and Thermodynamic Properties
Propionamide derivatives exhibit distinct vibrational modes and thermodynamic behaviors. For example:
- Propionamide’s ν₃₀ and ν₂₉ vibrational modes (skeletal torsions) were analyzed using rotational constants (A, B, C) and partition functions (Q = QᵣQᵥ), providing benchmarks for comparing halogenated analogs .
- The iodine atom in this compound likely alters vibrational frequencies due to its mass and polarizability, affecting spectroscopic signatures .
Research Implications and Limitations
While halogen size (e.g., I vs. The ethyl group in this compound could also modulate solubility and metabolic stability compared to bulkier N-substituents like naphthoxy . Further studies are needed to quantify these effects experimentally.
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